molecular formula C10H14ClN3O B1474228 2-Chloro-3-(3-methoxypiperidin-1-yl)pyrazine CAS No. 1601905-61-6

2-Chloro-3-(3-methoxypiperidin-1-yl)pyrazine

Cat. No. B1474228
CAS RN: 1601905-61-6
M. Wt: 227.69 g/mol
InChI Key: ZWWPXSXORWKMHG-UHFFFAOYSA-N
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Description

2-Chloro-3-(3-methoxypiperidin-1-yl)pyrazine (CMPP) is a heterocyclic compound with a pyrazine core and a chloro-substituted piperidine side chain. It is a widely used synthetic molecule in the fields of chemistry and biochemistry, due to its diverse applications in research and development.

Scientific Research Applications

Synthesis of Pyrazine Derivatives

Research by Collins Michael Raymond et al. (2010) developed a new method for synthesizing 3-pyrazinyl-imidazo[1,2-a]pyridines, starting with compounds including 2-chloro-6-[(Z)-2-ethoxyethenyl]pyrazine. This synthesis process is significant for producing cyclized 3-pyrazinyl-imidazo[1,2-a]pyridines, potentially useful in various chemical applications (Collins Michael Raymond et al., 2010).

Antibacterial Activity of Pyrazine Derivatives

A study by Foks et al. (2005) investigated new pyrazine and pyridine derivatives for their antibacterial activity. They treated 3-chloro-2-cyanopyrazine with various compounds, resulting in different pyrazolo-pyrazine derivatives. These compounds showed significant tuberculostatic activity and varied effectiveness against anaerobic and aerobic bacteria, indicating the potential use of such derivatives in antibacterial treatments (Foks et al., 2005).

Synthesis of Ligands and Complexes with Metal Ions

Budzisz et al. (2004) reported the synthesis of highly substituted pyrazole ligands and their complexes with platinum(II) and palladium(II) metal ions. The reaction involved 3-methoxycarbonyl-2-methyl- or 3-dimethoxyphosphoryl-2-methyl-substituted 4-oxo-4H-chromones with N-methylhydrazine. These complexes were analyzed for their structures and could be significant in the field of coordination chemistry and material science (Budzisz et al., 2004).

Synthesis of Pyrazine-Based DNA Binders

A recent study by Mech-Warda et al. (2022) combined theoretical and experimental approaches to understand the structure of chlorohydrazinopyrazine and its interaction with DNA. The study found that 2-chloro-3-hydrazinopyrazine displayed high affinity to DNA and did not exhibit toxicity toward human dermal keratinocytes, suggesting its potential application in clinical settings (Mech-Warda et al., 2022).

Dipole-Moment Study of Substituted Pyrazines

Lumbroso et al. (1980) conducted a study on the dipole moments of various substituted pyrazines, including 2-chloropyrazine. The study aimed to rationalize the dipole moments in terms of substituent-ring mesomeric effect and proposed preferred conformations for these compounds. This research provides insight into the physical properties of substituted pyrazines, relevant in material science and molecular design (Lumbroso et al., 1980).

properties

IUPAC Name

2-chloro-3-(3-methoxypiperidin-1-yl)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O/c1-15-8-3-2-6-14(7-8)10-9(11)12-4-5-13-10/h4-5,8H,2-3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWWPXSXORWKMHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCN(C1)C2=NC=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-(3-methoxypiperidin-1-yl)pyrazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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